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Cat. No.: B1139527 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the landmark discovery and isolation of

Brain-Derived Neurotrophic Factor (BDNF). Following the discovery of Nerve Growth Factor

(NGF), the search for other molecules supporting neuronal survival led to the identification of

BDNF as the second member of the neurotrophin family. This document details the original

experimental protocols, presents the quantitative data from its purification, and illustrates the

critical signaling pathways it governs.

Discovery and Initial Characterization
In 1982, Yves-Alain Barde and Hans Thoenen successfully purified a novel neurotrophic factor

from pig brain.[1][2] This factor demonstrated the ability to support the survival and fiber

outgrowth of cultured embryonic chick sensory neurons.[1] The starting material for this

monumental undertaking was 1.5 kilograms of pig brain, which ultimately yielded approximately

1 microgram of the purified protein, representing a purification factor of about 1.4 million-fold.[1]

[3] This newly discovered molecule was named Brain-Derived Neurotrophic Factor (BDNF).

Initial characterization by sodium dodecyl sulphate (SDS) polyacrylamide gel electrophoresis

revealed that BDNF is a protein with a molecular weight of approximately 12,300 Daltons.[1][4]

It was also determined to be a highly basic molecule, with an isoelectric point (pI) of 10.1 or

greater.[1][2] Like other neurotrophins, BDNF is synthesized as a precursor, pro-BDNF (~30

kDa), which is then cleaved to its mature, active form (~12-14 kDa).
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Table 1: Biochemical Properties of Purified Porcine
BDNF

Property Value Reference

Source Porcine Brain [1]

Molecular Weight (Mature) 12,300 Da [1]

Isoelectric Point (pI) ≥ 10.1 [1]

Final Yield ~1 µg / 1.5 kg brain [1]

Estimated Purification ~1,400,000-fold [1]

Specific Activity ~0.4 ng/mL per unit [1]

Experimental Protocols: The Path to Pure BDNF
The isolation of BDNF was a multi-step process requiring a sequence of chromatographic

techniques, with the active fractions at each stage being identified using a bioassay.

Purification of Native BDNF from Porcine Brain
The protocol developed by Barde and Thoenen involved a multi-stage liquid chromatography

process to separate BDNF from the vast number of other proteins in the brain.

Protocol Steps:

Homogenization and Extraction: 1.5 kg of frozen pig brains were homogenized. An acidic

and high-salt concentration buffer was essential to effectively extract the highly-charged

BDNF protein from brain tissue.

Ion-Exchange Chromatography (Step 1): The crude extract supernatant was first passed

through a Carboxymethyl (CM) cellulose column. This cation-exchange step captures basic

proteins like BDNF while allowing acidic and neutral proteins to flow through. The bound

proteins were then eluted.

Hydroxyapatite Chromatography (Step 2): The eluate from the CM-cellulose column was

applied to a hydroxyapatite column. This chromatography mode separates proteins based on
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their interaction with calcium and phosphate ions.

Hydrophobic Interaction Chromatography (Step 3): The active fractions from the

hydroxyapatite step were subjected to hydrophobic interaction chromatography using Octyl-

and Phenyl-Sepharose columns in tandem. At high ionic strength, BDNF does not bind to

Octyl-Sepharose but is retained by the more hydrophobic Phenyl-Sepharose, providing a

crucial purification step. The retained fraction was then eluted using a low-ionic-strength

buffer.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (Step 4): The final

purification step involved RP-HPLC on a C8 column. This high-resolution technique

separates proteins based on their hydrophobicity, yielding a single, pure protein band

corresponding to BDNF.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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